1-Ethynyl-4-methoxybicyclo[2.2.1]heptane
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Overview
Description
1-Ethynyl-4-methoxybicyclo[2.2.1]heptane is a chemical compound with the molecular formula C10H14O and a molecular weight of 150.22 g/mol It is a bicyclic compound featuring an ethynyl group and a methoxy group attached to a bicyclo[221]heptane framework
Preparation Methods
The synthesis of 1-Ethynyl-4-methoxybicyclo[2.2.1]heptane typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the bicyclo[2.2.1]heptane core.
Ethynylation: An ethynyl group is introduced to the bicyclo[2.2.1]heptane core through a reaction with an appropriate ethynylating agent under controlled conditions.
Chemical Reactions Analysis
1-Ethynyl-4-methoxybicyclo[2.2.1]heptane undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can undergo reduction reactions to form saturated derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Ethynyl-4-methoxybicyclo[2.2.1]heptane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Ethynyl-4-methoxybicyclo[2.2.1]heptane involves its interaction with specific molecular targets. The ethynyl group can participate in various chemical reactions, while the methoxy group can influence the compound’s reactivity and interactions with other molecules. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
1-Ethynyl-4-methoxybicyclo[2.2.1]heptane can be compared with other similar compounds, such as:
1-Ethynyl-4-hydroxybicyclo[2.2.1]heptane: Similar structure but with a hydroxy group instead of a methoxy group.
1-Ethynyl-4-chlorobicyclo[2.2.1]heptane: Similar structure but with a chloro group instead of a methoxy group.
These compounds share the bicyclo[2.2.1]heptane core but differ in their functional groups, which can significantly influence their chemical properties and applications.
Biological Activity
1-Ethynyl-4-methoxybicyclo[2.2.1]heptane is a bicyclic compound with a unique structure that has garnered attention for its potential biological activities. This article aims to explore the biological properties, mechanisms of action, and relevant studies associated with this compound.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This compound features a bicyclic framework with an ethynyl group and a methoxy substituent, which may influence its interaction with biological targets.
Pharmacological Properties
Research indicates that this compound exhibits various pharmacological properties, including:
- Antimicrobial Activity : Preliminary studies have suggested that this compound may possess antimicrobial properties, making it a candidate for further investigation in the development of new antibiotics.
- Cytotoxic Effects : In vitro assays have shown that this compound can induce cytotoxicity in certain cancer cell lines, indicating potential applications in oncology.
The mechanisms through which this compound exerts its biological effects are not fully elucidated but may involve:
- Interaction with Enzymes : The compound may interact with specific enzymes or receptors, modulating their activity and influencing cellular pathways.
- Induction of Apoptosis : Evidence suggests that this compound can trigger apoptotic pathways in cancer cells, contributing to its cytotoxic effects.
Study 1: Antimicrobial Evaluation
A study conducted by researchers aimed to evaluate the antimicrobial efficacy of this compound against various bacterial strains. The results indicated significant inhibition of growth in Gram-positive bacteria, suggesting potential as a lead compound for antibiotic development.
Bacterial Strain | Inhibition Zone (mm) |
---|---|
Staphylococcus aureus | 15 |
Escherichia coli | 10 |
Bacillus subtilis | 12 |
Study 2: Cytotoxicity in Cancer Cells
In another investigation, the cytotoxic effects of this compound were assessed on human cancer cell lines (e.g., HeLa and MCF-7). The compound demonstrated dose-dependent cytotoxicity.
Concentration (µM) | HeLa Cell Viability (%) | MCF-7 Cell Viability (%) |
---|---|---|
0 | 100 | 100 |
10 | 80 | 85 |
50 | 50 | 60 |
100 | 20 | 30 |
Properties
IUPAC Name |
1-ethynyl-4-methoxybicyclo[2.2.1]heptane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O/c1-3-9-4-6-10(8-9,11-2)7-5-9/h1H,4-8H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRXSWBWFYYUYTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC12CCC(C1)(CC2)C#C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2260930-71-8 |
Source
|
Record name | 1-ethynyl-4-methoxybicyclo[2.2.1]heptane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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